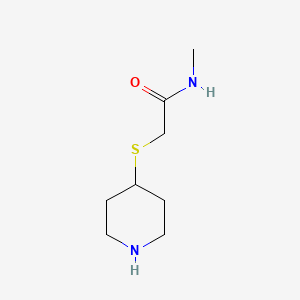

N-methyl-2-(piperidin-4-ylsulfanyl)acetamide

Description

Properties

Molecular Formula |

C8H16N2OS |

|---|---|

Molecular Weight |

188.29 g/mol |

IUPAC Name |

N-methyl-2-piperidin-4-ylsulfanylacetamide |

InChI |

InChI=1S/C8H16N2OS/c1-9-8(11)6-12-7-2-4-10-5-3-7/h7,10H,2-6H2,1H3,(H,9,11) |

InChI Key |

JNBXXIMSKLLUOR-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)CSC1CCNCC1 |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of N-methyl-2-(piperidin-4-ylsulfanyl)acetamide

General Synthetic Strategy

The synthesis typically involves:

- Formation of a suitable piperidin-4-yl thiol or thiolate intermediate.

- Coupling of this thiol with an acetamide derivative or its activated precursor.

- Introduction of the N-methyl group on the acetamide nitrogen.

This approach leverages nucleophilic substitution or coupling reactions under mild conditions to preserve the integrity of the piperidine ring and amide functionality.

Stepwise Synthesis Protocols

Preparation of Piperidin-4-yl Thiol Intermediate

- Starting from 4-chloropiperidine or 4-bromopiperidine, nucleophilic substitution with thiolates (e.g., sodium hydrosulfide) generates the 4-piperidinyl thiol.

- Alternatively, reduction of 4-piperidinyl disulfides can furnish the thiol intermediate.

Coupling with Acetamide Derivatives

- The thiol intermediate is reacted with haloacetamides or activated acetamide esters to form the sulfanyl acetamide linkage.

- Typical conditions involve base catalysis (e.g., triethylamine) in polar aprotic solvents such as ethyl acetate or dimethylformamide (DMF) at low temperatures to control selectivity.

N-Methylation of the Acetamide

- The acetamide nitrogen is methylated using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.

- Alternatively, the N-methyl group can be introduced earlier by using N-methylacetamide derivatives in the coupling step.

Representative Literature Procedure

A detailed method adapted from recent peer-reviewed synthesis of related N-alkyl acetamides with sulfanyl linkages is as follows:

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Hydrazide precursor + sodium azide in acidic aqueous medium at -5 °C | Formation of azide intermediate |

| 2 | Azide intermediate + amino acid ester hydrochloride or alkane amine + triethylamine in ethyl acetate at -5 °C to 25 °C | Synthesis of N-alkyl-2-(piperidin-4-ylsulfanyl)acetamide derivatives via S-coupling |

| 3 | Work-up: washing with acid, bicarbonate, water; drying over sodium sulfate; recrystallization | Isolation and purification of target compound |

This method achieves high purity and yields through careful temperature control and stepwise addition of reagents.

Alternative Synthetic Routes

- Reduction and Substitution : Starting from 2-(piperidin-4-yl)acetamide, thiolation can be introduced via reaction with sulfur-containing reagents under hydrogenation conditions catalyzed by Pd/C.

- One-pot multi-component synthesis : Some patents describe one-pot processes combining amide formation and sulfanyl coupling in a single reaction vessel, improving industrial scalability and reducing purification steps.

Analytical Data and Research Outcomes

Purity and Yield

- Reported yields for the sulfanyl acetamide derivatives range from 70% to 95% depending on reaction scale and purification methods.

- Purity is often confirmed by recrystallization and chromatographic techniques, with melting points consistent with literature values (e.g., 224–225 °C for related thione derivatives).

Structural Confirmation

- Nuclear Magnetic Resonance (NMR) : ^1H NMR spectra typically show characteristic signals for piperidine ring protons, methyl groups on nitrogen, and methylene protons adjacent to sulfur.

- Mass Spectrometry (MS) and Elemental Analysis confirm molecular weight and composition consistent with the target compound.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Azide Intermediate Coupling | Hydrazide, sodium azide, amino acid ester hydrochloride, triethylamine | -5 °C to 25 °C, ethyl acetate | 80-90 | High purity, scalable |

| Thiolation via Pd/C Catalysis | 2-(piperidin-4-yl)acetamide, sulfur source, Pd/C | Reflux, hydrogen atmosphere | 70-85 | Suitable for industrial scale |

| One-Pot Multi-Component | Piperidinyl acetamide, methylating agent, sulfur donor | Controlled temperature, acid/base catalysis | 75-88 | Efficient, fewer steps |

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-(piperidin-4-ylsulfanyl)acetamide can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the amide group.

Major Products

Scientific Research Applications

N-methyl-2-(piperidin-4-ylsulfanyl)acetamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-methyl-2-(piperidin-4-ylsulfanyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfur atom and the amide group play crucial roles in these interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations in Piperidine-Linked Acetamides

The structural uniqueness of N-methyl-2-(piperidin-4-ylsulfanyl)acetamide lies in its sulfanyl-piperidine-acetamide framework. Key analogs and their differentiating features are summarized below:

Pharmacological and Functional Insights

- Sulfanyl vs.

- Substituent Effects on Bioactivity : The introduction of bulky groups (e.g., diphenylpropyl in ) enhances CCR5 antagonism, while methylsulfonyl groups improve metabolic stability .

- Muscarinic Activity: Structurally related compounds like BM-5 (N-methyl-N-(1-methyl-4-pyrrolidino-2-butynyl)acetamide) exhibit dual presynaptic antagonist and postsynaptic agonist activity at muscarinic receptors, highlighting the role of acetamide flexibility in modulating cholinergic signaling .

Stability and Reactivity

Biological Activity

N-methyl-2-(piperidin-4-ylsulfanyl)acetamide (CAS No. 1267162-40-2) is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article provides a detailed overview of its biological activity, including structure-activity relationships (SAR), potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 188.29 g/mol. The compound features a piperidine ring, which is known for its diverse biological properties, and a sulfanyl group that may enhance its reactivity and interaction with biological targets.

1. Calcium Channel Blockade

One of the significant biological activities associated with this compound is its role as a calcium channel blocker. Research indicates that derivatives of piperidinyl acetamides can effectively ameliorate conditions characterized by unwanted calcium channel activity, particularly T-type calcium channels, which are implicated in various pathophysiological conditions such as cardiac arrhythmias and neuropathic pain .

2. Antimycobacterial Activity

Recent studies have explored the compound's potential as an inhibitor of Mycobacterium tuberculosis (Mtb). In structure-activity relationship (SAR) studies involving piperidine derivatives, compounds similar to this compound demonstrated promising antimycobacterial activity with IC50 values ranging from 13 to 22 μM. These compounds showed synergistic effects when used in combination with other agents targeting the electron transport chain of Mtb .

3. Anticonvulsant Properties

The anticonvulsant activity of thiazole-bearing compounds has been well-documented, and while this compound is not directly mentioned in this context, its structural relatives suggest potential efficacy in seizure disorders. The presence of piperidine rings in anticonvulsant agents often correlates with enhanced activity against seizures .

Table 1: Summary of Biological Activities

Case Studies

- Calcium Channel Blockade : A study focused on the effects of piperidinyl acetamides revealed that specific modifications to the piperidine structure could enhance calcium channel blocking potency. The study indicated that N-methyl substitutions could optimize binding affinity to calcium channels .

- Antimycobacterial Efficacy : In a comparative study on various piperidine derivatives, it was found that compounds with similar structures to this compound exhibited significant growth inhibition against Mtb, suggesting a viable pathway for developing new antitubercular agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.